
Pyrocholecalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrocholecalciferol is synthesized through the photochemical transformation of 7-dehydrocholesterol (7-DHC) . This process involves exposing 7-DHC to ultraviolet light, which induces a series of chemical reactions leading to the formation of this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale photochemical reactors where 7-DHC is subjected to controlled UV radiation. The reaction conditions, such as temperature and light intensity, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrocholecalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) are performed to introduce halogen atoms into the this compound molecule.
Major Products Formed:
Applications De Recherche Scientifique
Pyrocholecalciferol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vitamin D analogues and derivatives.
Biology: Studied for its role in cellular processes and its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D supplements and fortified foods.
Mécanisme D'action
Pyrocholecalciferol exerts its effects by interacting with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, this compound forms a complex that translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes involved in calcium and phosphate homeostasis .
Comparaison Avec Des Composés Similaires
Cholecalciferol (Vitamin D3): The parent compound from which pyrocholecalciferol is derived.
Calcifediol: A hydroxylated form of cholecalciferol with a similar mechanism of action.
Calcitriol: The active form of vitamin D, which has a more potent effect on calcium and phosphate metabolism
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Unlike cholecalciferol, this compound is produced through a photochemical process, making it a valuable compound for studying the effects of structural changes on vitamin D activity .
Propriétés
Numéro CAS |
10346-43-7 |
|---|---|
Formule moléculaire |
C27H44O |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(3S,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26-,27-/m1/s1 |
Clé InChI |
UCTLRSWJYQTBFZ-KEPKOUJCSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


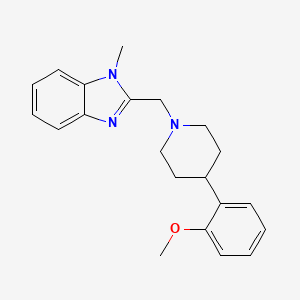
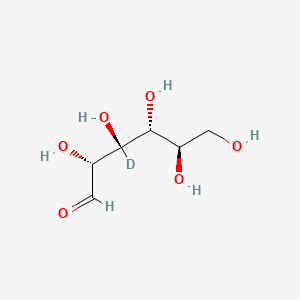
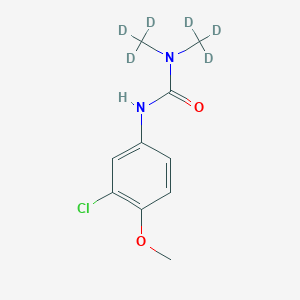



![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
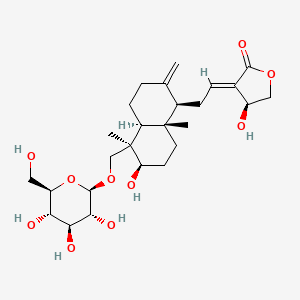
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
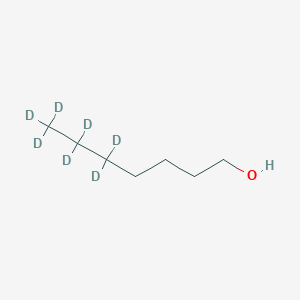
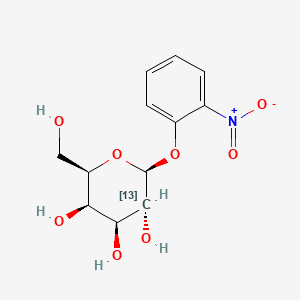
![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
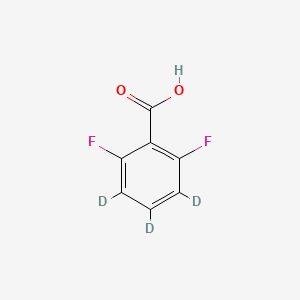
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
